7-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
7-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-25-15-6-7-17-16(11-15)14(12-23-17)8-9-22-21(24)19-10-13-4-3-5-18(26-2)20(13)27-19/h3-7,10-12,23H,8-9H2,1-2H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNKQZXFKAVICD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC4=C(O3)C(=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Benzofuran Moiety: The benzofuran moiety can be synthesized through the cyclization of o-hydroxyaryl ketones with appropriate reagents.
Coupling of Indole and Benzofuran Moieties: The final step involves coupling the indole and benzofuran moieties through amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
7-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interfere with viral replication by targeting viral enzymes.
Comparison with Similar Compounds
Similar Compounds
Melatonin: N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, known for its role in regulating sleep-wake cycles.
5-Methoxytryptamine: A derivative of tryptamine with similar structural features.
Indole-3-acetic acid: A plant hormone with an indole moiety.
Uniqueness
7-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide is unique due to the presence of both indole and benzofuran moieties, which confer distinct biological activities
Biological Activity
7-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide, a compound with a complex structure, has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Research indicates that the biological activity of this compound may be attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurodegenerative diseases. The compound exhibits multitarget-directed ligand (MTDL) properties, suggesting it can modulate multiple pathways simultaneously, which is particularly valuable in treating complex conditions like Alzheimer's disease (AD) .
1. Acetylcholinesterase Inhibition
The compound has shown significant inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. In vitro studies have reported IC50 values indicating its potency compared to standard AChE inhibitors. For instance, a related study indicated that modified derivatives exhibited IC50 values as low as 0.08 μM against butyrylcholinesterase (BuChE), suggesting that similar compounds may exhibit comparable efficacy .
2. Neuroprotective Properties
The compound's neuroprotective effects are highlighted through its ability to reduce oxidative stress in neuronal cells. It has demonstrated antioxidant activities that could mitigate neurodegeneration associated with AD. These properties were assessed through various assays measuring total antioxidant capacity and metal-chelating abilities .
3. Anti-inflammatory Effects
In addition to neuroprotection, the compound has been studied for its anti-inflammatory properties. It inhibits pro-inflammatory cytokine release and modulates microglial activity, which is critical in the pathogenesis of neurodegenerative diseases .
Research Findings and Case Studies
Q & A
Q. What are the standard protocols for synthesizing 7-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide?
- Methodology : The synthesis involves multi-step organic reactions:
-
Step 1 : Preparation of the benzofuran core via cyclization of substituted phenols using reagents like potassium permanganate (KMnO₄) under acidic conditions.
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Step 2 : Introduction of the methoxy group at position 7 via alkylation or nucleophilic substitution.
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Step 3 : Coupling the benzofuran-2-carboxylic acid derivative with the indole-ethylamine moiety using carbodiimides (e.g., EDC·HCl) or other coupling agents in anhydrous solvents (e.g., CHCl₃) under inert gas .
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Key Reagents : EDC·HCl, 4-DMAP (catalyst), and Na₂SO₄ (drying agent) are critical for amide bond formation .
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Optimization : Reaction time (24–48 hours) and temperature (room temperature to 50°C) must be controlled to minimize by-products .
- Table 1 : Common By-Products and Mitigation Strategies
| By-Product | Source | Mitigation |
|---|---|---|
| Unreacted indole-ethylamine | Incomplete coupling | Excess benzofuran acid derivative |
| Oxidized methoxy groups | Side reactions during cyclization | Use of milder oxidizing agents |
Q. Which analytical techniques are most reliable for characterizing this compound?
- Primary Methods :
- NMR Spectroscopy : ¹H/¹³C-NMR confirms substituent positions (e.g., methoxy groups at 7-benzofuran and 5-indole) and amide bond formation .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., observed vs. calculated mass accuracy within 0.0006 Da) .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
- Secondary Methods : X-ray crystallography (if single crystals are obtained) resolves 3D conformation and hydrogen-bonding patterns .
Q. What preliminary biological screening data exist for this compound?
- Hypothetical Activity : Based on structural analogs (e.g., N-[2-hydroxyethyl]benzofuran carboxamides), potential targets include:
- Cancer : Inhibition of kinase pathways (e.g., MAPK) .
- Neurodegeneration : Antioxidant effects via free-radical scavenging .
- Validation : Preliminary assays (e.g., MTT for cytotoxicity, ROS scavenging assays) are recommended to confirm activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across structural analogs?
- Case Study : A related compound, N-(2-ethylphenyl)-1-benzofuran-2-carboxamide, showed neuroprotective effects, while its methoxy-substituted analog exhibited anti-inflammatory properties .
- Approach :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using a standardized assay panel (e.g., IC₅₀ values across kinase targets).
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to receptors like TLR4 or COX-2 .
- Table 2 : Key Substituent Effects on Bioactivity
| Substituent | Position | Observed Activity | Mechanism Hypothesis |
|---|---|---|---|
| Methoxy | Benzofuran-7 | Anticancer | Enhanced lipophilicity, membrane penetration |
| Ethyl | Indole-ethyl | Neuroprotection | Steric hindrance altering receptor binding |
Q. What experimental design considerations are critical for optimizing reaction yields?
- Variables to Test :
- Catalysts : 4-DMAP vs. DMAP in amide coupling (4-DMAP reduces reaction time by 30%) .
- Solvent Polarity : CHCl₃ (non-polar) vs. DMF (polar) affects intermediate stability .
- Design Framework :
- DoE (Design of Experiments) : Use a factorial design to assess temperature (20–50°C), catalyst loading (1–5 mol%), and solvent ratios .
- Process Analytics : In-line FTIR monitors reaction progress and intermediates .
Q. How can computational methods enhance understanding of this compound’s mechanism?
- Strategies :
- MD Simulations : Predict binding stability with targets (e.g., 100-ns simulations on GROMACS) .
- ADMET Prediction : SwissADME estimates pharmacokinetic properties (e.g., BBB permeability, CYP450 interactions) .
- Validation : Correlate computational results with experimental IC₅₀ and toxicity data .
Methodological Challenges and Solutions
Q. Why might HPLC purity data conflict with NMR results, and how is this resolved?
- Root Cause : Impurities with similar retention times or UV absorption (e.g., regioisomers) may evade HPLC detection.
- Solution : Use orthogonal methods:
- LC-MS : Combines separation with mass confirmation.
- 2D-NMR (e.g., COSY, HSQC) : Resolves overlapping proton signals .
Q. What strategies improve reproducibility in multi-step syntheses?
- Standardization :
- Batch Record Templates : Document exact stoichiometry, solvent drying protocols, and inert atmosphere conditions .
- Intermediate Storage : Lyophilize intermediates under argon to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
